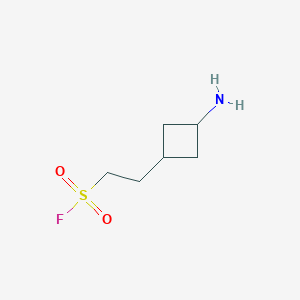
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Preparation Methods
The synthesis of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino group. The ethanesulfonyl fluoride moiety is then attached through a sulfonylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, often with amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby blocking the expulsion of antibiotics and increasing their intracellular concentration. This interaction disrupts the normal function of the efflux pump, leading to enhanced antibiotic efficacy . The compound may also interact with other proteins or enzymes, modulating their activity through covalent or non-covalent binding.
Comparison with Similar Compounds
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as ethanesulfonyl fluoride and benzenesulfonyl fluoride. While these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cyclobutyl ring and amino group, which confer distinct reactivity and potential biological activity . Similar compounds include:
Ethanesulfonyl fluoride: Used in click chemistry and as a reagent in organic synthesis.
Benzenesulfonyl fluoride: Utilized in the synthesis of sulfonamides and other derivatives.
This uniqueness makes this compound a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C6H12FNO2S |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-aminocyclobutyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H12FNO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4,8H2 |
InChI Key |
QTWJUMSOXIISIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


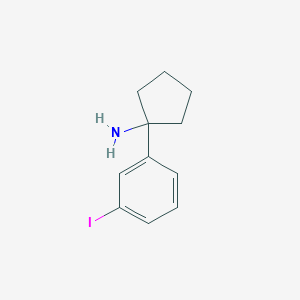
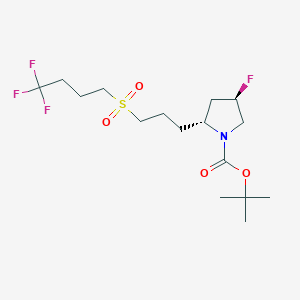
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
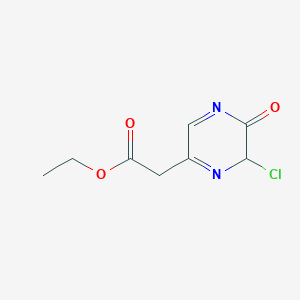
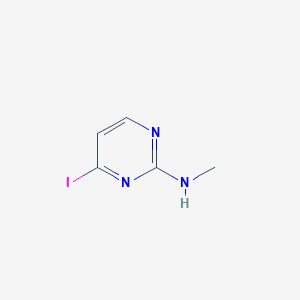
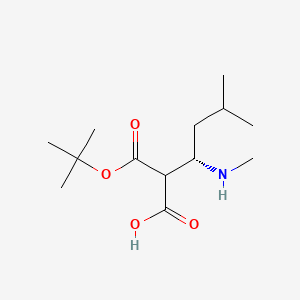
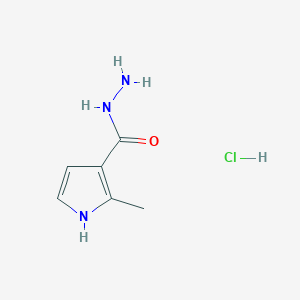
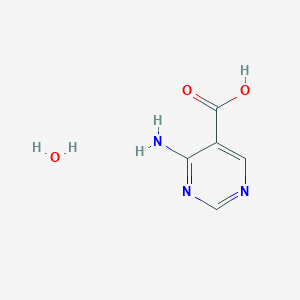
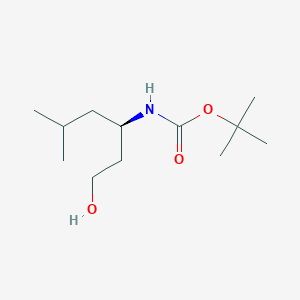
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
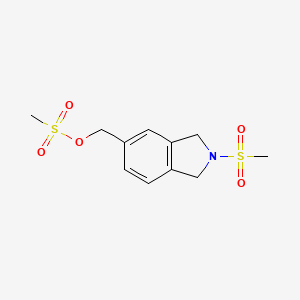
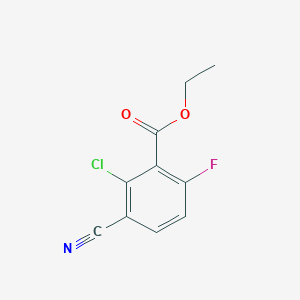
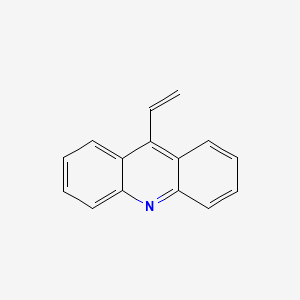
![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
